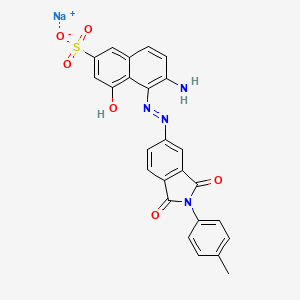
1,1-Diphenoxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenoxyethane is an organic compound with the molecular formula C14H14O2 It is a derivative of ethane where two phenoxy groups are attached to the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Diphenoxyethane can be synthesized through several methods. One common method involves the reaction of phenol with 1,2-dichloroethane or ethylene glycol sulfonate in an alkaline medium. The reaction typically takes place in ethanol or water, yielding this compound with a high degree of purity .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of phenol and 1,2-dibromoethane as starting materials. The reaction is carried out in the presence of a solvent like ethanol. The process requires careful control of temperature and pressure to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diphenoxyethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce simpler hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1,1-Diphenoxyethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the behavior of phenoxy derivatives in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1-diphenoxyethane involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its action depend on the specific application and the biological system in which it is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diphenoxyethane: Similar in structure but with phenoxy groups attached to different carbon atoms.
Diphenyl ether: Contains two phenyl groups connected by an oxygen atom.
Phenoxyethanol: Contains a phenoxy group attached to an ethanol molecule.
Uniqueness
1,1-Diphenoxyethane is unique due to the positioning of its phenoxy groups on the same carbon atom, which imparts distinct chemical and physical properties compared to its analogs. This unique structure makes it valuable in specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
4850-74-2 |
|---|---|
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1-phenoxyethoxybenzene |
InChI |
InChI=1S/C14H14O2/c1-12(15-13-8-4-2-5-9-13)16-14-10-6-3-7-11-14/h2-12H,1H3 |
InChI-Schlüssel |
FRRIJIONUFQFSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,8-dimethyl-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12713708.png)







